![molecular formula C22H27N7O2 B2939812 7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-23-1](/img/structure/B2939812.png)
7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It is a synthetic antimicrobial agent that has been modified at the C-7 position of the piperazine ring .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Triazole compounds, including derivatives like HMS3524J12, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic methylated sterol intermediates and cell membrane disruption .
Anticancer Activity
Triazole derivatives have been explored for their potential anticancer properties. They can interact with various enzymes and receptors in the biological system, which may lead to the inhibition of cancer cell growth and proliferation. The specific mechanisms of action can include the disruption of DNA synthesis or the inhibition of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .
Antimicrobial Properties
The structural versatility of triazole compounds allows them to bind effectively with a variety of enzymes and receptors, making them good candidates for developing new classes of antibacterial agents. They can be designed to fight against multidrug-resistant pathogens, which is a growing concern in the medical field .
Antiviral Uses
Triazoles have shown promise in the treatment of viral infections. Their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes them valuable in the research and development of antiviral drugs .
Anti-inflammatory and Analgesic Effects
The triazole nucleus is present in several drug classes that exhibit anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and provide relief from pain, making them useful in the treatment of conditions like arthritis .
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and phosphatase. By inhibiting these enzymes, triazoles can be used to treat a variety of conditions, including glaucoma, Alzheimer’s disease, and certain metabolic disorders .
Wirkmechanismus
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole compounds are known to bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities associated with triazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
Based on the activities of other triazole derivatives, it could potentially have a wide range of effects depending on the specific targets it interacts with .
Eigenschaften
IUPAC Name |
cyclohexyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGOPMOTQVLCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
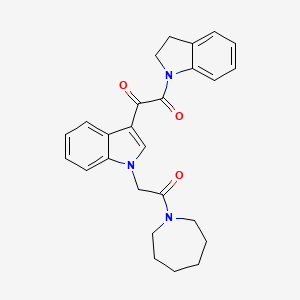
![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939741.png)
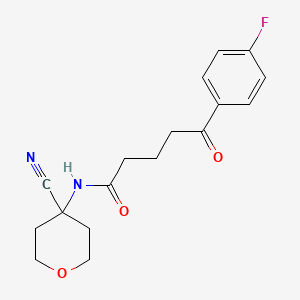
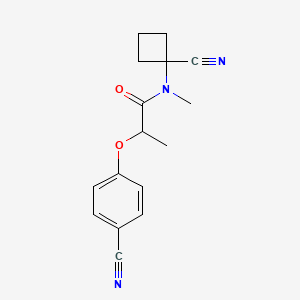
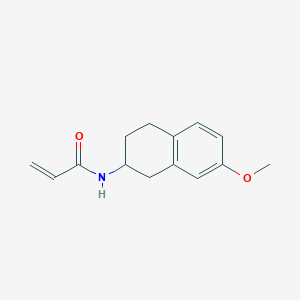
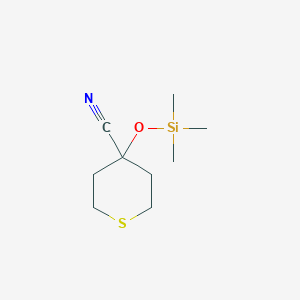
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)